2-Hexadecyl-5-methylhydroquinone
Overview
Description
2-Hexadecyl-5-methylhydroquinone is an organic compound with the chemical formula C23H40O2 and a molecular weight of 348.56 g/mol . It is a derivative of hydroquinone, characterized by the presence of a hexadecyl group at the second position and a methyl group at the fifth position of the hydroquinone ring. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecyl-5-methylhydroquinone typically involves the alkylation of hydroquinone derivatives. One common method is the Friedel-Crafts alkylation, where hydroquinone is reacted with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hexadecyl-5-methylhydroquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Quinones are the major products formed during oxidation.
Reduction: Hydroquinones are regenerated during reduction.
Substitution: Various substituted hydroquinones are formed depending on the electrophile used.
Scientific Research Applications
2-Hexadecyl-5-methylhydroquinone has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential role in protecting cells from oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in preventing oxidative damage in diseases.
Industry: It is used as a stabilizer in the production of various industrial products, including plastics and rubber.
Mechanism of Action
The antioxidant properties of 2-Hexadecyl-5-methylhydroquinone are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This compound interacts with reactive oxygen species (ROS) and other free radicals, converting them into less reactive molecules and preventing oxidative damage to cells and tissues. The molecular targets include enzymes and cellular components that are susceptible to oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-Methylhydroquinone: Similar in structure but lacks the hexadecyl group.
2,5-Dimethylhydroquinone: Contains two methyl groups instead of one hexadecyl and one methyl group.
2-Hexadecylhydroquinone: Similar but lacks the methyl group at the fifth position.
Uniqueness
2-Hexadecyl-5-methylhydroquinone is unique due to the presence of both a long alkyl chain (hexadecyl group) and a methyl group on the hydroquinone ring. This combination enhances its lipophilicity and antioxidant properties, making it more effective in certain applications compared to its simpler analogs.
Properties
IUPAC Name |
2-hexadecyl-5-methylbenzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-19-22(24)20(2)18-23(21)25/h18-19,24-25H,3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINXRUYNUJLKSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=C(C=C(C(=C1)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175415 | |
Record name | 2-Hexadecyl-5-methylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21182-65-0 | |
Record name | 2-Hexadecyl-5-methyl-1,4-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21182-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexadecyl-5-methylhydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021182650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexadecyl-5-methylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hexadecyl-5-methylhydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.220 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.